2-[2-(Bromomethyl)butyl]-1,3-thiazole
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Overview
Description
2-[2-(Bromomethyl)butyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)butyl]-1,3-thiazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-butyl-1,3-thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Scientific Research Applications
2-[2-(Bromomethyl)butyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)butyl]-1,3-thiazole involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. The thiazole ring itself can interact with various receptors or enzymes, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Bromomethyl)phenyl]-1,3-thiazole: Similar structure but with a phenyl group instead of a butyl chain.
2-[2-(Chloromethyl)butyl]-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-[2-(Bromomethyl)butyl]-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-[2-(Bromomethyl)butyl]-1,3-thiazole is unique due to its specific combination of a bromomethyl group and a butyl chain attached to the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-[2-(bromomethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-2-7(6-9)5-8-10-3-4-11-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FHJPHECIWMPGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC=CS1)CBr |
Origin of Product |
United States |
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